molecular formula C14H31N B3054314 1-Undecanamine, N-ethyl-N-methyl- CAS No. 59570-02-4

1-Undecanamine, N-ethyl-N-methyl-

Cat. No. B3054314
CAS RN: 59570-02-4
M. Wt: 213.4 g/mol
InChI Key: UAZLVXVDAOJZEH-UHFFFAOYSA-N
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Description

1-Undecanamine, N-ethyl-N-methyl- is a chemical compound with the molecular formula C13H29N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of 1-Undecanamine, N-ethyl-N-methyl- consists of a chain of carbon atoms, with a nitrogen atom attached to one end of the chain . The nitrogen atom is also attached to two other groups, an ethyl group and a methyl group . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Undecanamine has a molecular weight of 171.3229 . The boiling point of 1-Undecanamine is approximately 513.2 K .

Safety and Hazards

1-Undecanamine, N-ethyl-N-methyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-ethyl-N-methylundecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N/c1-4-6-7-8-9-10-11-12-13-14-15(3)5-2/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZLVXVDAOJZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629252
Record name N-Ethyl-N-methylundecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-methylundecan-1-amine

CAS RN

59570-02-4
Record name N-Ethyl-N-methylundecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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